(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related aziridine compounds often involves strategies like ring transformation of aziridines with various substituents, indicating the versatility and reactivity of the aziridine moiety in synthetic processes. For example, D’hooghe et al. (2006) demonstrated the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines and their conversion into methyl N-(2-cyanocyclopropyl)benzimidates, showcasing aziridine's utility in generating biologically relevant derivatives (D’hooghe, M., Mangelinckx, S., Persyn, E., Van Brabandt, W., & De Kimpe*, N., 2006).
Molecular Structure Analysis
Aziridines like "(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate" possess unique molecular structures that enable a wide range of chemical transformations. The crystal structure analysis of benzyl (–)-(2S)-1-trityl-2-aziridinecarboxylate by Korn et al. (1993) reveals insights into the stereochemistry and reactivity of aziridines, highlighting the importance of the aziridine ring in synthetic chemistry (Korn, A., Rudolph‐Böhner, S., Moroder, L., & Hiller, Wolfgang, 1993).
Chemical Reactions and Properties
Aziridine rings, including those in "(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate," are known for their reactivity, particularly in ring-opening reactions. Nakajima et al. (1983) explored the synthesis of optically active S-alkylcysteine and lanthionine derivatives via the ring-opening reaction of aziridines with thiols, demonstrating the chemical versatility of aziridines (Nakajima, K., Oda, H., & Okawa, K., 1983).
Scientific Research Applications
Synthesis of Methyleneaminodipeptides : A study demonstrated that the ring-opening reaction of a 2-(t-butoxycarbonylmethyl)aziridine derivative is regioselective, facilitating the synthesis of methyleneaminodipeptides using the -amine of a lysine ester (Thierry & Servajean, 2004).
Asymmetric Synthesis of Amphetamine-Type Compounds : Ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates can lead to asymmetric synthesis of amphetamine-type compounds with high optical purity (Manaka et al., 2007).
Production of Enantiomerically Pure 1H-Aziridine : Hydrogenation of 1-benzyl-aziridine-2-carboxylic acid ethyl ester yields enantiomerically pure 1H-aziridine, depending on reaction time (Ambrosi et al., 1994).
Synthesis of LFA-1 Antagonist BIRT-377 : A highly diastereoselective alkylation method for aziridines was developed, enabling the synthesis of LFA-1 antagonist BIRT-377, a potential therapeutic agent for autoimmune diseases (Patwardhan et al., 2005).
Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Alkaloids : Aziridine carboxylate synthesis leads to these alkaloids, which have potential glycosidase inhibitory activity (Dhavale et al., 2005).
Synthesis of Novel Aziridine Derivatives : The study on the photochemical synthesis of alkyl 2,2-dimethyl-3-(2-methylpropenyl)aziridine-1-carboxylates and 3,3-dimethylaziridine-1,2-dicarboxylates highlights potential applications in novel compound synthesis (Sammes & Rahman, 1972).
Preparation of Polysubstituted Amino Acids : A method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates enables the synthesis of polysubstituted amino acids with different substituents (Papa & Tomasini, 2000).
Synthesis of Optically Active Materials : Synthesis of L-aziridine-2-carboxylate and its derivatives shows promise for optically active materials (Nakajima et al., 1978).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-NKUHCKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909050 | |
Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
CAS RN |
104597-98-0 | |
Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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